

Preparation of Anhydrous Diglyme: A Technical Guide

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Compound of Interest			
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Abstract

Diglyme (bis(2-methoxyethyl) ether) is a high-boiling point, aprotic polar solvent with wide applications in organic synthesis, particularly in reactions involving organometallic reagents and metal hydrides.[1][2] Its ability to chelate cations and its stability under basic conditions make it an invaluable reaction medium.[3] However, for many sensitive applications, the presence of water and peroxides can be detrimental, necessitating the use of anhydrous, peroxide-free **diglyme**. This guide provides a comprehensive overview of the synthesis and, more critically, the purification of commercially available **diglyme** to an anhydrous state. Detailed experimental protocols for peroxide removal, drying, and distillation are presented, along with methods for assessing purity.

Introduction

Diethylene glycol dimethyl ether, commonly known as **diglyme**, is a versatile solvent in chemical research and development.[2] Its industrial synthesis is typically achieved through the acid-catalyzed reaction of methanol and ethylene oxide or from diethylene glycol and dimethyl sulfate.[4][5] For laboratory use, commercially available **diglyme** often requires further purification to remove impurities, primarily water and potentially explosive peroxides that can form upon storage and exposure to air and light.[6] This document outlines the necessary procedures to prepare high-purity, anhydrous **diglyme** suitable for moisture-sensitive and peroxide-intolerant chemical reactions.



Health and Safety Precautions

Diglyme is classified as a reproductive toxin and is a substance of very high concern.[3] It is also combustible and can form explosive peroxides.[4][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Special care must be taken when handling peroxide-forming chemicals and reactive drying agents like sodium metal and metal hydrides.

Synthesis of Diglyme

While **diglyme** is readily available commercially, a laboratory-scale synthesis can be performed. One common method involves the Williamson ether synthesis, starting from diethylene glycol.[9]

Synthesis from Diethylene Glycol and a Methylating Agent

A two-step process can be employed where diethylene glycol is first chlorinated and then reacted with sodium methoxide.[8]

Step 1: Preparation of bis(2-chloroethyl) ether In a well-ventilated fume hood, 53g (0.5 mol) of diethylene glycol is placed in a 500 mL four-necked flask and cooled to 0-2°C.[8] While stirring, 80 mL (129g, 1.1 mol) of thionyl chloride is added dropwise, maintaining the temperature below 20°C.[8] The reaction mixture is then stirred at room temperature for 3 hours and left to stand overnight.[8] Pyridine is slowly added, and the mixture is refluxed for 3 hours.[8] After cooling, the reaction mixture is poured into cold water and extracted with chloroform.[8] The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed.[8] The product is then purified by vacuum distillation.[8]

Step 2: Preparation of **Diglyme** Sodium methoxide is prepared by slowly adding 25g (1.09 mol) of sodium metal to 320 mL (256g, 8 mol) of methanol in a 500 mL round-bottom flask equipped with a reflux condenser.[8] To this solution, 69g (0.48 mol) of bis(2-chloroethyl) ether is added dropwise, and the mixture is refluxed for 40 hours.[8] After the reaction, the solid byproduct (NaCl) is filtered off, and the excess methanol is removed by distillation.[8] The crude **diglyme** is then purified by fractional distillation under reduced pressure.[8]



Purification and Drying of Commercial Diglyme

For most laboratory applications, purifying commercially available **diglyme** is the more common and practical approach. The primary goals of purification are the removal of peroxides and water.

Peroxide Detection and Removal

Peroxides are hazardous impurities that can form in ethers like **diglyme** upon storage.[4][6] It is crucial to test for and remove peroxides before any distillation or heating.[6]

Peroxide Test Protocol:

- To 1 mL of the **diglyme** in a test tube, add 1 mL of glacial acetic acid.[6]
- Add a small amount (about 0.1 g) of sodium iodide or potassium iodide crystals and shake.
 [6]
- A pale yellow to brown color indicates the presence of peroxides.[6][10] For a more sensitive
 test, add a few drops of a starch solution; a blue-black color confirms the presence of
 peroxides.[6]
- Alternatively, commercial peroxide test strips can be used for a quantitative assessment (0-100 ppm range).[11]

Peroxide Removal Methods:

- Activated Alumina: Pass the diglyme through a column of activated alumina.[10][12] This
 method is effective for removing peroxides but does not destroy them. The alumina must be
 decontaminated after use by washing with a dilute acidic solution of ferrous sulfate.[10]
- Ferrous Sulfate Wash: Shake the diglyme with a concentrated solution of ferrous sulfate (prepared from 60g of FeSO₄ in 100 mL of water with 6 mL of concentrated sulfuric acid).[10] This process reduces the peroxides. The diglyme should then be separated from the aqueous layer and dried.

Drying of Diglyme



After peroxide removal, the **diglyme** must be thoroughly dried to achieve an anhydrous state. Several drying agents can be employed.

Table 1: Comparison of Drying Agents for Ethereal Solvents*

Drying Agent	Typical Conditions	Final Water Content (ppm)	Notes
3Å Molecular Sieves	Static, 20% m/v, 48h	< 10	Effective for achieving very low water content.[2]
Calcium Hydride (CaH ₂)	Reflux, then distill	~13 (for DCM)	A common and effective drying agent. [2]
Sodium/Benzophenon e	Reflux until blue, then distill	< 20 (for THF)	The deep blue color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.[13]
Lithium Aluminum Hydride (LiAlH4)	Reflux, then distill	Low (qualitative)	Very effective but also very reactive; handle with extreme caution. [4]
Sodium Hydroxide (NaOH) pellets	Pre-drying	-	Often used for initial water removal before a more rigorous drying agent.[4]

^{*}Quantitative data is based on studies with other ethereal solvents like THF and DCM, as specific ppm-level data for **diglyme** is not readily available in the cited literature. The effectiveness is expected to be comparable for **diglyme**.



Experimental Protocol for Anhydrous Diglyme Preparation

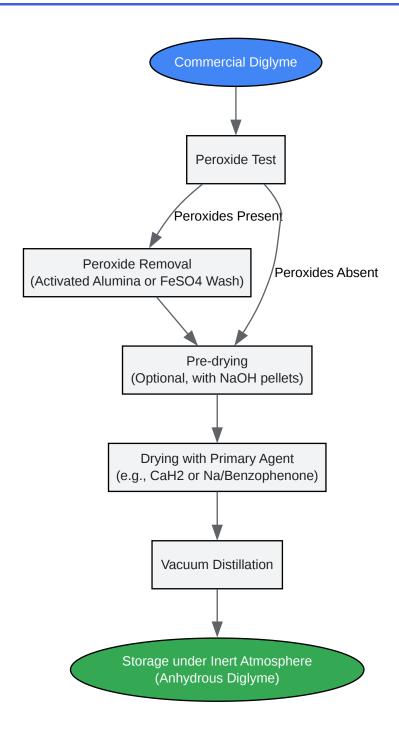
This protocol details the purification of 1 L of commercial-grade diglyme.

Materials:

- 1 L commercial-grade diglyme
- Activated alumina or Ferrous sulfate solution
- Calcium hydride (CaH2) or Sodium metal and benzophenone
- Distillation apparatus with a vacuum source
- Schlenk flask for storage
- Nitrogen or Argon gas supply

Workflow Diagram:





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Caption: Workflow for the purification of anhydrous diglyme.

Procedure:

• Peroxide Test: Test a small aliquot of the commercial **diglyme** for the presence of peroxides as described in section 4.1.



- Peroxide Removal (if necessary): If peroxides are detected, treat the bulk diglyme by passing it through a column of activated alumina or by washing with a ferrous sulfate solution.
- Pre-drying (Optional): For diglyme with a high water content, it can be pre-dried by stirring over anhydrous sodium sulfate or potassium hydroxide pellets overnight, followed by decantation.
- Final Drying and Distillation:
 - Method A: Using Calcium Hydride:
 - 1. Place the pre-dried **diglyme** in a round-bottom flask equipped with a magnetic stir bar.
 - 2. Add calcium hydride (approximately 10 g/L) to the flask.
 - 3. Attach a reflux condenser and reflux the mixture for at least 4 hours under an inert atmosphere (N_2 or Ar).[14]
 - 4. After refluxing, set up the apparatus for vacuum distillation.[14] The boiling point of **diglyme** is 162°C at atmospheric pressure, but under reduced pressure (e.g., ~20 mmHg), it will distill at a lower temperature (~60-70°C).[14][15]
 - 5. Collect the distilled **diglyme** in a flame-dried Schlenk flask under an inert atmosphere.
 - Method B: Using Sodium/Benzophenone Still:
 - 1. Set up a distillation apparatus with a reflux condenser and a collection flask under an inert atmosphere.
 - 2. Place the pre-dried **diglyme** in the distillation flask.
 - 3. Add a small amount of benzophenone (a few crystals) and sodium metal (cut into small pieces) to the **diglyme**.
 - 4. Heat the mixture to reflux. A deep blue or purple color should develop, indicating the formation of the benzophenone ketyl radical and anhydrous conditions.[3][13] If the



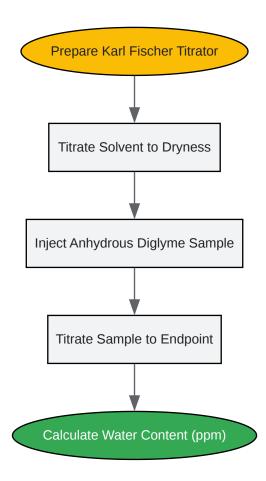
color fades, it indicates the presence of water or oxygen, and more sodium should be added.

5. Once a persistent blue color is obtained, distill the **diglyme** directly from the still as needed.

Analysis of Water Content

The water content of the purified **diglyme** should be determined to ensure it meets the requirements for anhydrous applications. Karl Fischer titration is the standard method for accurately determining low levels of water in organic solvents.

Karl Fischer Titration Workflow:



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Caption: Workflow for Karl Fischer titration.



A coulometric Karl Fischer titrator is suitable for determining water content in the ppm range. The procedure involves injecting a known volume or weight of the anhydrous **diglyme** into the titration cell containing the Karl Fischer reagent. The instrument then automatically titrates the water and provides a direct reading of the water content.

Storage of Anhydrous Diglyme

Anhydrous **diglyme** is hygroscopic and will readily absorb moisture from the atmosphere. It should be stored in a tightly sealed Schlenk flask or a bottle with a septum under an inert atmosphere (nitrogen or argon).[14] For long-term storage, the addition of activated 3Å molecular sieves can help maintain dryness.[14] It is advisable to store the solvent in smaller, single-use quantities to minimize repeated exposure to the atmosphere.

Conclusion

The preparation of anhydrous **diglyme** is a critical procedure for its successful use in a variety of sensitive chemical reactions. By following the detailed protocols for peroxide testing and removal, followed by rigorous drying and distillation, researchers can obtain high-purity **diglyme** with very low water content. Proper handling and storage are essential to maintain the anhydrous nature of the solvent. The methods outlined in this guide provide a reliable pathway to achieving the solvent quality required for demanding research and development applications.

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